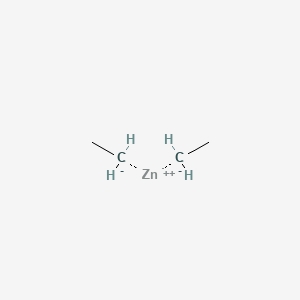
Diethylzinc
Cat. No. B1219324
:
557-20-0
M. Wt: 123.5 g/mol
InChI Key: IPSRAFUHLHIWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08598208B2
Procedure details


Diethyl zink (9.78 g, 79.2 mmol) is added to a solution of 5-bromo-6-methyl-pyridine-2-carboxylic acid isopropyl ester (14.6 g, 56.5 mmol, prepared in analogy to 5-bromo-6-methyl-pyridine-2-carboxylic acid ethyl ester) and Pd(dppf) (461 mg, 0.565 mmol) in dioxane (250 mL). The mixture is stirred at 80° C. for 18 h before it is cooled to rt, diluted with ice-water (150 mL) and EA (250 mL) and acidified with 2 N aq. HCl. The org. layer is separated and the aq. phase is extracted with EA (3×100 mL) and DCM (4×100 mL). The aq. phase is neutralised by adding sat. aq. NaHCO3 solution and is again extracted with DCM (4×75 mL). The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by MPLC on silica gel eluting with a gradient of EA in heptane to give 5-ethyl-6-methyl-pyridine-2-carboxylic acid isopropyl ester (7.08 g) as a pale yellow oil; LC-MS: tR=0.77 min, [M+1]+=207.99. 1H NMR (CDCl3): δ 1.25 (t, J=7.5 Hz, 3H), 1.41 (d, J=6.3 Hz, 6H), 2.63 (s, 3H), 2.70 (q, J=7.5 Hz, 2H), 5.30 (hept, J=6.3 Hz, 1H), 7.54 (d, J=8.0 Hz, 1H), 7.87 (d, J=8.0 Hz, 1H).

[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Two


Quantity
14.6 g
Type
reactant
Reaction Step Three

[Compound]
Name
Pd(dppf)
Quantity
461 mg
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10](Br)=[C:9]([CH3:14])[N:8]=1)=[O:6])([CH3:3])[CH3:2].Cl.O1CCO[CH2:18][CH2:17]1>CC(=O)OCC.C[CH2-].C[CH2-].[Zn+2]>[CH:1]([O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([CH2:17][CH3:18])=[C:9]([CH3:14])[N:8]=1)=[O:6])([CH3:3])[CH3:2] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(OCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
14.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(=O)C1=NC(=C(C=C1)Br)C
|
[Compound]
|
Name
|
Pd(dppf)
|
|
Quantity
|
461 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
9.78 g
|
|
Type
|
catalyst
|
|
Smiles
|
C[CH2-].C[CH2-].[Zn+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at 80° C. for 18 h before it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled to rt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
layer is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aq. phase is extracted with EA (3×100 mL) and DCM (4×100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding sat. aq. NaHCO3 solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is again extracted with DCM (4×75 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
extracts are dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by MPLC on silica gel eluting with a gradient of EA in heptane
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC(=O)C1=NC(=C(C=C1)CC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.08 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
